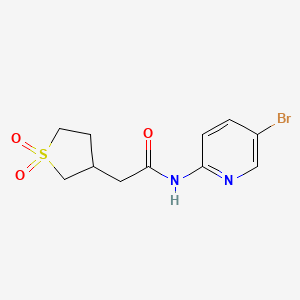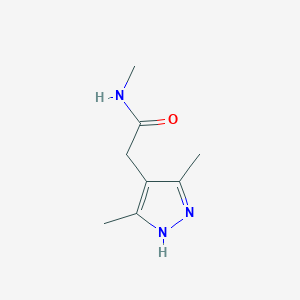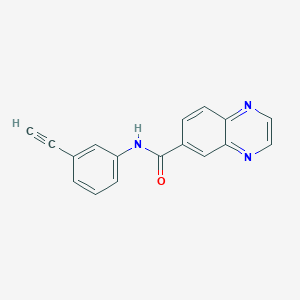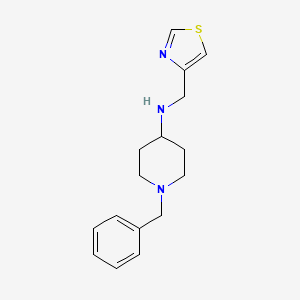
N-(1-pyridin-2-ylethyl)-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-pyridin-2-ylethyl)-1H-benzimidazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the benzimidazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(1-pyridin-2-ylethyl)-1H-benzimidazol-2-amine is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has also been shown to inhibit various enzymes and signaling pathways involved in cancer progression, such as matrix metalloproteinases, NF-κB, and PI3K/Akt/mTOR.
Biochemical and Physiological Effects:
N-(1-pyridin-2-ylethyl)-1H-benzimidazol-2-amine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-inflammatory and anti-angiogenic effects by inhibiting the production of pro-inflammatory cytokines and angiogenic factors. Additionally, it has been found to have antiviral activity against various viruses, including herpes simplex virus and human cytomegalovirus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(1-pyridin-2-ylethyl)-1H-benzimidazol-2-amine is its broad-spectrum anticancer activity. It has been shown to be effective against various cancer cell lines, making it a promising candidate for cancer therapy. Another advantage is its relatively low toxicity, which makes it a safer alternative to conventional chemotherapy drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on N-(1-pyridin-2-ylethyl)-1H-benzimidazol-2-amine. One area of interest is its potential as a combination therapy with other anticancer drugs. Another direction is to explore its potential as an anti-inflammatory and anti-angiogenic agent for the treatment of various inflammatory diseases and angiogenesis-related disorders. Additionally, more studies are needed to optimize its pharmacokinetics and pharmacodynamics, as well as to investigate its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of N-(1-pyridin-2-ylethyl)-1H-benzimidazol-2-amine involves the reaction of 2-aminobenzimidazole with 2-bromoethylpyridine in the presence of a base such as potassium carbonate. The reaction can be carried out at room temperature or under reflux conditions, depending on the desired yield and purity of the product. The final product can be purified using various techniques such as column chromatography, recrystallization, or distillation.
Applications De Recherche Scientifique
N-(1-pyridin-2-ylethyl)-1H-benzimidazol-2-amine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have anti-inflammatory, anti-angiogenic, and antiviral properties.
Propriétés
IUPAC Name |
N-(1-pyridin-2-ylethyl)-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-10(11-6-4-5-9-15-11)16-14-17-12-7-2-3-8-13(12)18-14/h2-10H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZUEWYULAQLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopropanamine](/img/structure/B7567611.png)


![5-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)thiophene-2-carboxylic acid](/img/structure/B7567618.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567636.png)
![[6-(Ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7567639.png)
![2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B7567650.png)
![2-[Propyl-[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B7567655.png)




![5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7567689.png)